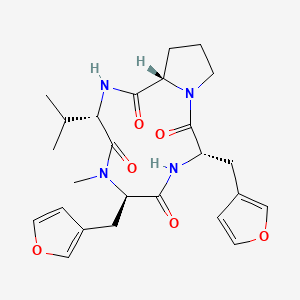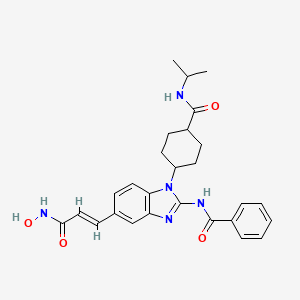
Alk/hdac-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alk/hdac-IN-1 is a dual inhibitor targeting anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC). This compound has shown significant potential in the treatment of various cancers, particularly non-small cell lung cancer and anaplastic large cell lymphoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alk/hdac-IN-1 involves the design and creation of benzimidazole derivatives. One such derivative, compound 3b, contains a 2-acyliminobenzimidazole moiety and a hydroxamic acid side chain. The synthesis process includes the use of specific reagents and conditions to achieve the desired dual inhibition properties .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Alk/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Alk/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ALK and HDAC enzymes.
Biology: Helps in understanding the role of ALK and HDAC in cellular processes.
Industry: May be used in the development of new therapeutic agents targeting ALK and HDAC.
Wirkmechanismus
Alk/hdac-IN-1 exerts its effects by inhibiting the activity of ALK and HDAC enzymes. ALK is a receptor tyrosine kinase involved in the development of the central nervous system, while HDACs are enzymes that remove acetyl groups from histones, affecting gene expression. By inhibiting these enzymes, this compound can alter gene expression and cellular signaling pathways, leading to antiproliferative effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crizotinib: An ALK inhibitor used in the treatment of non-small cell lung cancer.
Pracinostat: An HDAC inhibitor used in the treatment of various cancers.
Uniqueness of Alk/hdac-IN-1
This compound is unique in its dual inhibition of both ALK and HDAC, providing a broader range of therapeutic effects compared to compounds that target only one of these enzymes. This dual inhibition can potentially overcome resistance mechanisms seen with single-target inhibitors .
Eigenschaften
Molekularformel |
C27H31N5O4 |
|---|---|
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
N-[5-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C27H31N5O4/c1-17(2)28-25(34)20-10-12-21(13-11-20)32-23-14-8-18(9-15-24(33)31-36)16-22(23)29-27(32)30-26(35)19-6-4-3-5-7-19/h3-9,14-17,20-21,36H,10-13H2,1-2H3,(H,28,34)(H,31,33)(H,29,30,35)/b15-9+ |
InChI-Schlüssel |
ARQFPBSDTGWBHK-OQLLNIDSSA-N |
Isomerische SMILES |
CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=C(C=C3)/C=C/C(=O)NO)N=C2NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=C(C=C3)C=CC(=O)NO)N=C2NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


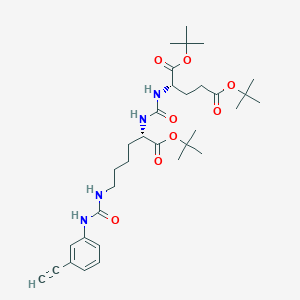
![2,4-Dioxopyrrolo-[3,2-d]pyrimidine](/img/structure/B12361948.png)
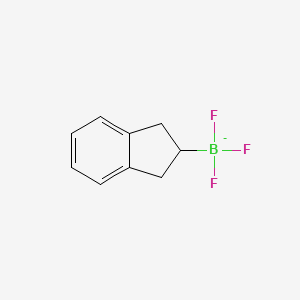
![N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide](/img/structure/B12361955.png)
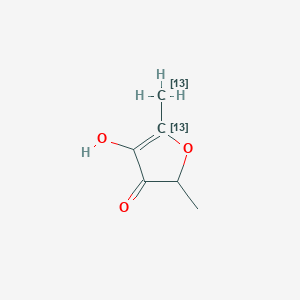
![1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-](/img/structure/B12361970.png)
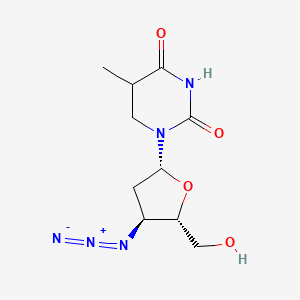
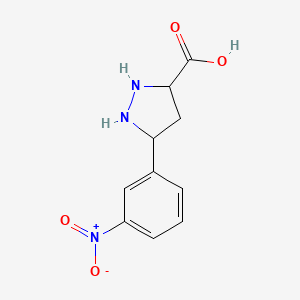
![(2S,4R)-1-[(2S)-2-(8-bromooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12361990.png)
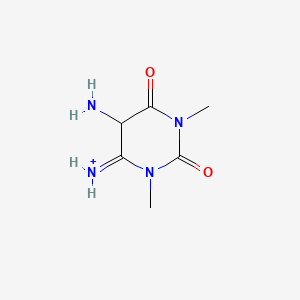
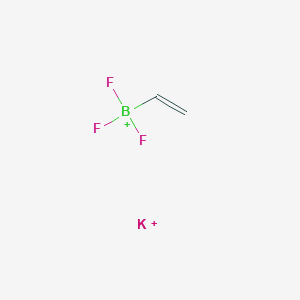
![7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid](/img/structure/B12362008.png)
![disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12362012.png)
